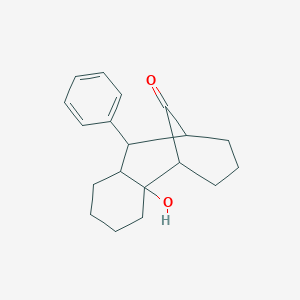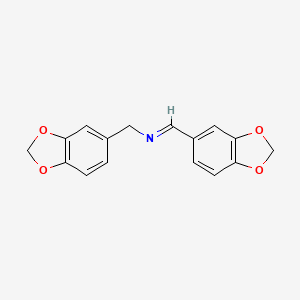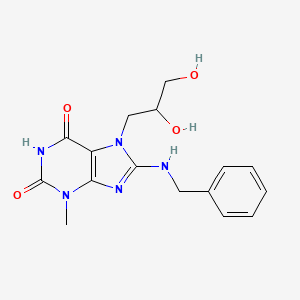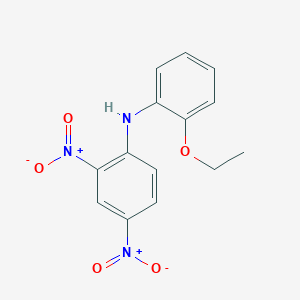
Dibutyl 3,4-furandicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 3,4-furandicarboxylate is an organic compound with the molecular formula C14H20O5. It is a diester derived from 3,4-furandicarboxylic acid and butanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl 3,4-furandicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 3,4-furandicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like heteropolyacids may also be employed to improve the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 3,4-furandicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces 3,4-furandicarboxylic acid.
Reduction: Yields 3,4-furandicarbinol.
Substitution: Results in various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl 3,4-furandicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biodegradable plasticizer.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Mecanismo De Acción
The mechanism of action of dibutyl 3,4-furandicarboxylate involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that can undergo polymerization reactions to form polyesters. In biological systems, it may interact with cellular membranes, enhancing the flexibility and permeability of the membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyl 2,5-furandicarboxylate
- Diethyl 3,4-furandicarboxylate
- Dimethyl 3,4-furandicarboxylate
- Triethyl 2,3,4-furantricarboxylate
Uniqueness
Dibutyl 3,4-furandicarboxylate is unique due to its specific ester configuration, which imparts distinct physical and chemical properties. Compared to its analogs, it offers a balance of hydrophobicity and reactivity, making it suitable for diverse applications in materials science and organic synthesis .
Propiedades
Número CAS |
107821-61-4 |
|---|---|
Fórmula molecular |
C14H20O5 |
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
dibutyl furan-3,4-dicarboxylate |
InChI |
InChI=1S/C14H20O5/c1-3-5-7-18-13(15)11-9-17-10-12(11)14(16)19-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
MBEAJCADYVDFCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=COC=C1C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11963285.png)





![3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate](/img/structure/B11963350.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromoaniline](/img/structure/B11963354.png)

![(5Z)-3-heptyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963377.png)

![(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963392.png)

